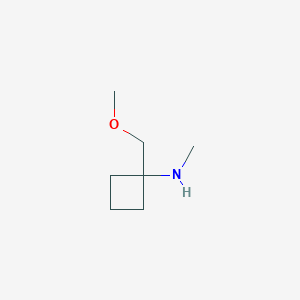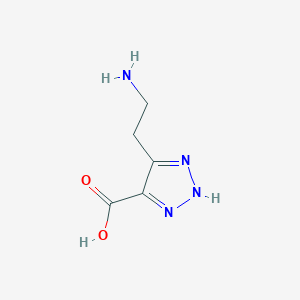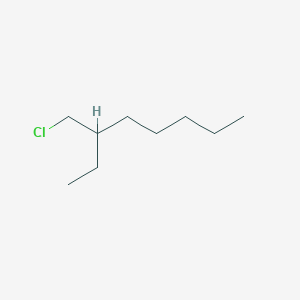
3-(Chloromethyl)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)octane is an organic compound with the molecular formula C9H19Cl It is a chlorinated derivative of octane, where a chlorine atom is attached to the third carbon of the octane chain
準備方法
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)octane can be synthesized through several methods. One common approach involves the chlorination of octane using chlorine gas in the presence of ultraviolet light, which facilitates the substitution of a hydrogen atom with a chlorine atom at the desired position. Another method involves the reaction of octane with sulfuryl chloride (SO2Cl2) under controlled conditions to achieve selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
3-(Chloromethyl)octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2) are commonly used in substitution reactions.
Bases: Strong bases like potassium tert-butoxide (KOtBu) are used in elimination reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
Substitution: Formation of 3-hydroxyoctane or other substituted derivatives.
Elimination: Formation of 3-octene.
Oxidation: Formation of 3-octanol, 3-octanone, or octanoic acid.
科学的研究の応用
3-(Chloromethyl)octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Chloromethyl)octane involves its reactivity as an alkylating agent. The chlorine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
類似化合物との比較
Similar Compounds
1-Chlorooctane: Chlorine atom attached to the first carbon.
2-Chlorooctane: Chlorine atom attached to the second carbon.
4-Chlorooctane: Chlorine atom attached to the fourth carbon.
Uniqueness
3-(Chloromethyl)octane is unique due to the position of the chlorine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and synthesis of specific derivatives that may not be easily accessible with other chlorooctane isomers.
特性
分子式 |
C9H19Cl |
|---|---|
分子量 |
162.70 g/mol |
IUPAC名 |
3-(chloromethyl)octane |
InChI |
InChI=1S/C9H19Cl/c1-3-5-6-7-9(4-2)8-10/h9H,3-8H2,1-2H3 |
InChIキー |
LSJGTKZLAOVGHT-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)
amine](/img/structure/B13177887.png)
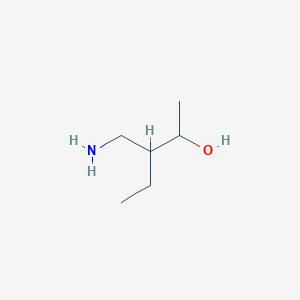
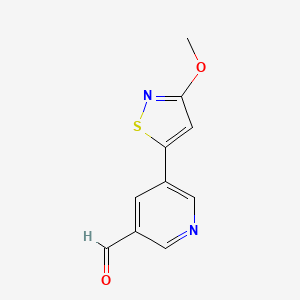
![4-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13177904.png)





